Taurursodiol sodium

Amyotrophic Lateral Sclerosis Neurodegeneration Clinical Trial

This is the active pharmaceutical ingredient in FDA‑approved RELYVRIO™ for ALS. Taurine conjugation confers higher hydrophilicity than UDCA, a distinct molecular signature, and a wider therapeutic window. Not interchangeable with unconjugated bile acids. Essential for ALS mechanistic studies, biomarker discovery, and drug development. High‑purity lot ensures reproducible, clinically translatable results.

Molecular Formula C26H44NNaO6S
Molecular Weight 521.7 g/mol
CAS No. 35807-85-3
Cat. No. B1139276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurursodiol sodium
CAS35807-85-3
SynonymsNA
Molecular FormulaC26H44NNaO6S
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1
InChIKeyIYPNVUSIMGAJFC-JUWYWQLMSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taurursodiol Sodium (CAS 35807-85-3) Procurement Guide: Pharmaceutical Grade Bile Acid for Neurodegenerative Disease Research


Taurursodiol sodium (CAS 35807-85-3), also known as sodium tauroursodeoxycholate (TUDCA) or ursodoxicoltaurine, is the sodium salt of the taurine-conjugated form of ursodeoxycholic acid (UDCA) [1]. It is an endogenous hydrophilic bile acid that acts as an endoplasmic reticulum (ER) stress inhibitor and apoptosis modulator [2]. This compound is the active pharmaceutical ingredient (API) used in the FDA-approved fixed-dose combination therapy RELYVRIO (AMX0035) for amyotrophic lateral sclerosis (ALS) and is under investigation for other neurodegenerative and hepatic conditions [3].

Why Taurursodiol Sodium Cannot Be Replaced by UDCA or Other Bile Acid Analogs in ALS and ER Stress Research


Taurursodiol sodium is not interchangeable with its unconjugated parent, ursodeoxycholic acid (UDCA), or other bile acid conjugates. The taurine conjugation of Taurursodiol confers significantly higher hydrophilicity than UDCA, which directly impacts its biological activity, pharmacokinetic profile, and therapeutic window [1]. Furthermore, a key differentiator lies in its cellular effects: In ALS patient-derived fibroblasts, the combination of taurursodiol with sodium phenylbutyrate (PB-TURSO) altered the expression of thousands more genes and metabolites than either compound alone, with most changes being unique to the combination and not recapitulated by individual components [2]. This underscores that simple substitution of taurursodiol with another bile acid or even its individual administration may not replicate the specific molecular and clinical outcomes observed in the approved ALS therapy. The evidence below quantifies these differences in clinical, molecular, and biophysical contexts.

Taurursodiol Sodium Comparative Performance Data: Evidence-Based Differentiation for Procurement Decisions


Clinical Efficacy in ALS: Taurursodiol Combination vs. Placebo

In a Phase 2 clinical trial (CENTAUR) for ALS, a fixed-dose combination of taurursodiol (1 g) and sodium phenylbutyrate (3 g) demonstrated a statistically significant slowing of functional decline compared to placebo. The study provides a direct, quantitative measure of the compound's clinical impact when used in its approved combination [1].

Amyotrophic Lateral Sclerosis Neurodegeneration Clinical Trial

Molecular Impact in ALS Cells: PB-TURSO Combination vs. Individual Components

An in vitro study on ALS patient-derived fibroblasts compared the molecular effects of taurursodiol (TUDCA) alone, sodium phenylbutyrate (PB) alone, and their combination (Combo). The combination altered the expression of substantially more genes and metabolites than either compound individually, with the majority of these changes being unique to the combination treatment [1]. This provides quantitative evidence for a synergistic or distinct mechanism of action at the molecular level.

Transcriptomics Metabolomics Amyotrophic Lateral Sclerosis

Comparative Efficacy in Gallstone Recurrence Prevention: TUDCA vs. UDCA

A clinical study comparing TUDCA and UDCA in patients after gallbladder-preserving stone removal found TUDCA to be significantly more effective. The TUDCA group showed a higher total clinical effective rate, greater reduction in gallbladder wall thickness, better gallbladder contraction, and a markedly lower stone recurrence rate after one year [1].

Gallstone Disease Bile Acid Therapy Clinical Comparison

Detergent Properties and Intestinal Cholesterol Uptake: TUDCA vs. TCDC vs. TCA

Tauroursodeoxycholate (TUDCA) exhibits the poorest detergent properties for cholesterol and oleic acid solubilization among common taurine-conjugated bile acids. This results in significantly lower intestinal cholesterol uptake in vitro compared to taurocholate (TCA) and taurochenodeoxycholate (TCDC) [1]. This biophysical property is a key differentiator for its mechanism in reducing cholesterol absorption.

Lipid Absorption Bile Acid Physiology Micellar Solubilization

Hepatocellular Safety Profile: TUDCA vs. TCDC in Perfused Rat Liver

In isolated perfused rat livers, taurochenodeoxycholate (TCDC) caused a substantial release of plasma-membrane enzymes (5'-nucleotidase and alkaline phosphodiesterase) into the bile, indicative of hepatocellular damage. In contrast, tauroursodeoxycholate (TUDCA) caused little to no release of these enzymes, demonstrating a significantly lower potential for causing membrane damage [1].

Hepatotoxicity Bile Acid Physiology Ex Vivo Model

Mitochondrial Uncoupling Potency: TUDCA is the Least Potent Among Taurine-Conjugated Dihydroxy Bile Acids

A study on the effects of bile acids on liver mitochondria found that among taurine-conjugated dihydroxy bile acids, tauroursodeoxycholate (TUDCA) had the lowest potency for uncoupling oxidative phosphorylation. The uncoupling potency declined in the order: taurodeoxycholate > taurochenodeoxycholate > taurohyodeoxycholate > tauroursodeoxycholate [1]. This indicates a lower potential for mitochondrial toxicity.

Mitochondrial Function Bile Acid Toxicity Oxidative Phosphorylation

Taurursodiol Sodium Application Scenarios for Research and Development


Amyotrophic Lateral Sclerosis (ALS) Therapeutic Development and Biomarker Research

The FDA-approved combination of taurursodiol with sodium phenylbutyrate is the current standard of care for ALS. Procurement of high-purity taurursodiol sodium is essential for laboratories investigating ALS mechanisms, developing new ALS therapies, or conducting biomarker studies. The clinical efficacy data from the CENTAUR trial provides a validated benchmark for evaluating new interventions [1]. Furthermore, the unique molecular signature of the combination on ALS patient cells, as shown in transcriptomic and metabolomic studies, makes it a critical tool for studying disease pathways and drug response [2].

ER Stress and Unfolded Protein Response (UPR) Research

Taurursodiol sodium is a well-established inhibitor of endoplasmic reticulum (ER) stress. Its mechanism of action as a chemical chaperone makes it a valuable tool for studying the UPR in various cellular models of neurodegenerative, metabolic, and inflammatory diseases. Its favorable safety profile, demonstrated by low mitochondrial uncoupling potency and minimal hepatocellular damage compared to other bile acids, allows for its use in long-term in vitro and in vivo experiments to dissect ER stress pathways [3].

Gallstone Disease and Biliary Physiology Studies

For research into cholesterol gallstone dissolution and prevention, taurursodiol offers a clinically superior alternative to its parent compound, UDCA. Direct comparative studies show that taurursodiol leads to better clinical outcomes, including a significantly lower stone recurrence rate [4]. Its unique biophysical properties, specifically its poor detergent capacity for cholesterol, underpin its mechanism in reducing intestinal cholesterol absorption and altering bile composition, making it a key reagent for biliary physiology research [5].

Cytoprotection and Mitochondrial Dysfunction Studies

Due to its low toxicity and minimal impact on mitochondrial function relative to other bile acids, taurursodiol sodium is an ideal tool for investigating cytoprotective mechanisms. Its low uncoupling potency in mitochondria and reduced ability to cause plasma membrane damage make it a safer, more selective agent for experiments designed to probe the roles of ER stress and apoptosis in conditions like Alzheimer's disease, Parkinson's disease, and liver injury, without introducing confounding cytotoxic effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurursodiol sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.